molecular formula C6H6F2N2O2 B2367558 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 681034-53-7

5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2367558
CAS No.: 681034-53-7
M. Wt: 176.123
InChI Key: JNVDWDPXDKFFJY-UHFFFAOYSA-N
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Description

5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a carboxylic acid group

Preparation Methods

The synthesis of 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 1,1-difluoroethane with a suitable pyrazole precursor in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    5-(1,1-Difluoro-ethyl)-2,3-dihydro-1H-indole: This compound also contains a difluoroethyl group but has a different core structure.

    4-(1,1-Difluoro-ethyl)-pyrimidine-5-carbaldehyde: Another compound with a difluoroethyl group, but with a pyrimidine ring instead of a pyrazole ring. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

5-(1,1-difluoroethyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-6(7,8)4-2-3(5(11)12)9-10-4/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVDWDPXDKFFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NN1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681034-53-7
Record name 3-(1,1-difluoroethyl)-1H-pyrazole-5-carboxylic acid
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